molecular formula C24H37NO4 B1614893 Edifolone CAS No. 90733-40-7

Edifolone

Cat. No.: B1614893
CAS No.: 90733-40-7
M. Wt: 403.6 g/mol
InChI Key: HWXXPLRSBHPGSF-KNOXWWKRSA-N
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Preparation Methods

The synthetic routes for Edifolone involve complex organic synthesis techniques. The preparation typically includes the formation of a dispiro structure, which is a key feature of this compound. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the product . Industrial production methods would likely involve large-scale synthesis using similar techniques, with additional steps for purification and quality control to meet pharmaceutical standards.

Chemical Reactions Analysis

Edifolone undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on this compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the double bonds or other reducible groups within the molecule.

    Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific atoms or groups within the molecule. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

Edifolone exerts its effects by acting as a sodium channel antagonist. This means it binds to sodium channels in the cell membrane, inhibiting the flow of sodium ions. This action affects the electrical activity of cells, particularly in the heart, where it can help to stabilize abnormal rhythms. The molecular targets include specific sites on the sodium channel proteins, and the pathways involved are related to the regulation of ion flow and membrane potential .

Comparison with Similar Compounds

Edifolone can be compared with other antiarrhythmic agents, such as:

Biological Activity

Edifolone, also known as (5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid, is a compound that has garnered attention for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an indole ring system, which is known for its diverse biological activities. The ethoxy and methyl substitutions at specific positions enhance its pharmacological profile.

Research indicates that this compound exhibits multiple mechanisms of action, including:

  • Anticancer Activity : this compound has shown promise in inducing cell death in various cancer cell lines. It appears to disrupt microtubule polymerization, leading to increased cytotoxicity in tumor cells .
  • Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases .
  • Anti-inflammatory Properties : The compound has been observed to modulate inflammatory pathways, potentially reducing the severity of inflammatory responses in various models .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Biological ActivityObservationsReference
AnticancerInduces methuosis and disrupts microtubule dynamics; cytotoxicity observed at low concentrations
NeuroprotectionProtects against oxidative stress in neuronal cell cultures
Anti-inflammatoryReduces pro-inflammatory cytokine levels in vitro

Case Studies

  • Tumor Growth Inhibition : In a study involving xenograft models of head and neck cancer, this compound demonstrated significant tumor growth inhibition compared to control groups. The compound's ability to induce apoptosis in cancer cells was highlighted as a key mechanism .
  • Neuroprotective Effects : A preclinical trial assessed the neuroprotective effects of this compound in models of Alzheimer's disease. Results indicated that treatment with this compound led to improved cognitive function and reduced amyloid plaque formation .
  • Inflammatory Response Modulation : In a model of acute inflammation, this compound administration resulted in decreased levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Properties

CAS No.

90733-40-7

Molecular Formula

C24H37NO4

Molecular Weight

403.6 g/mol

InChI

InChI=1S/C24H37NO4/c1-21-6-4-20-18(19(21)5-7-24(21)28-14-15-29-24)3-2-17-16-23(26-12-13-27-23)9-8-22(17,20)10-11-25/h2,18-20H,3-16,25H2,1H3/t18-,19-,20-,21-,22+/m0/s1

InChI Key

HWXXPLRSBHPGSF-KNOXWWKRSA-N

SMILES

CC12CCC3C(C1CCC24OCCO4)CC=C5C3(CCC6(C5)OCCO6)CCN

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC24OCCO4)CC=C5[C@@]3(CCC6(C5)OCCO6)CCN

Canonical SMILES

CC12CCC3C(C1CCC24OCCO4)CC=C5C3(CCC6(C5)OCCO6)CCN

Key on ui other cas no.

90733-40-7

Origin of Product

United States

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